1-{[2,5-diphenyl-4-(piperidin-1-ylmethyl)-1H-pyrrol-3-yl]methyl}piperidine
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Overview
Description
1-{[2,5-diphenyl-4-(piperidin-1-ylmethyl)-1H-pyrrol-3-yl]methyl}piperidine is a complex organic compound featuring a piperidine ring, a pyrrole ring, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2,5-diphenyl-4-(piperidin-1-ylmethyl)-1H-pyrrol-3-yl]methyl}piperidine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-{[2,5-diphenyl-4-(piperidin-1-ylmethyl)-1H-pyrrol-3-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{[2,5-diphenyl-4-(piperidin-1-ylmethyl)-1H-pyrrol-3-yl]methyl}piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-{[2,5-diphenyl-4-(piperidin-1-ylmethyl)-1H-pyrrol-3-yl]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Pyrrole derivatives: Compounds with similar pyrrole rings but different substituents.
Phenyl-substituted compounds: Compounds with phenyl groups attached to different core structures.
Uniqueness
1-{[2,5-diphenyl-4-(piperidin-1-ylmethyl)-1H-pyrrol-3-yl]methyl}piperidine is unique due to its specific combination of piperidine, pyrrole, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C28H35N3 |
---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
1-[[2,5-diphenyl-4-(piperidin-1-ylmethyl)-1H-pyrrol-3-yl]methyl]piperidine |
InChI |
InChI=1S/C28H35N3/c1-5-13-23(14-6-1)27-25(21-30-17-9-3-10-18-30)26(22-31-19-11-4-12-20-31)28(29-27)24-15-7-2-8-16-24/h1-2,5-8,13-16,29H,3-4,9-12,17-22H2 |
InChI Key |
MBOPQAFMSHJHET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(NC(=C2CN3CCCCC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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